

Rapamycin-d3: A Technical Guide to its Chemical Properties and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and synthesis of **Rapamycin-d3**. This deuterated analog of Rapamycin is a critical tool in pharmacokinetic and metabolic studies, serving as an internal standard for the quantification of Rapamycin by mass spectrometry.

Core Chemical Properties

Rapamycin-d3, also known as Sirolimus-d3, is the deuterium-labeled form of Rapamycin.[1] The incorporation of deuterium atoms results in a higher molecular weight compared to the parent compound, which is essential for its use in mass spectrometry-based assays.[1] The key chemical properties are summarized in the table below.



Property	Value	References
Formal Name	7-O-demethyl-7-O-(methyl-d3)-rapamycin	[2]
Synonyms	Sirolimus-d3, AY-22989-d3, NSC 226080-d3	[1][2][3]
CAS Number	392711-19-2	[1][2][4][5]
Molecular Formula	C51H76D3NO13	[2][4][5]
Molecular Weight	917.19 g/mol	[3][4]
Purity	>98% deuterated forms (d1-d3)	[2][6]
Appearance	White Solid	[5]
Storage Temperature	-20°C (in freezer), protect from light	[4]
UV Absorbance (λmax)	268, 278, 289 nm	[2]

Solubility

The solubility of **Rapamycin-d3** in various organic solvents is a crucial parameter for its handling and application in experimental settings.

Solvent	Solubility	Reference
Chloroform	5 mg/ml	[2]
DMSO	25 mg/ml	[2]
Ethanol	50 mg/ml	[2]
Methanol	25 mg/ml	[2]

Synthesis of Rapamycin-d3



The synthesis of deuterated analogs of Rapamycin, such as **Rapamycin-d3**, is a key process for producing the necessary internal standards for clinical and research applications. The general approach involves the selective deuteration of the Rapamycin molecule. A method for the synthesis of deuterated Rapamycin compounds has been described, which can be adapted for the specific synthesis of **Rapamycin-d3**.[7]

Experimental Protocol: Synthesis of a Deuterated Rapamycin Analog

The following protocol is a representative example based on synthetic strategies for deuterated macrolides.

Objective: To synthesize a deuterated analog of Rapamycin.

Materials:

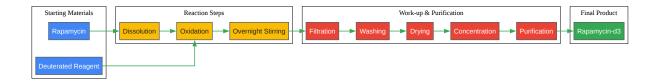
- Rapamycin
- Deuterated methylating agent (e.g., deuterated methyl iodide, CD₃I)
- A suitable solvent system (e.g., a mixture of cyclohexane and dichloromethane)
- A mild base
- Oxidizing agent (e.g., poly(vinylpyridinium)dichromate)
- Anhydrous magnesium sulfate
- Ice bath
- Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Procedure:

- Dissolution: Dissolve Rapamycin (11 mM) in a 1:1 mixture of cyclohexane and dichloromethane (10 ml).[7]
- Cooling: Cool the reaction mixture in an ice bath to control the reaction temperature.



- Oxidation: Add poly(vinylpyridinium)dichromate (0.5 grams) to the cooled solution.[7]
- Reaction Monitoring: Stir the reaction mixture overnight. The progress of the reaction should be monitored by mass spectrometry to observe the formation of the desired product.[7]
- Work-up:
 - Filter the reaction mixture to remove the oxidizing agent.[7]
 - Wash the filtrate with water.[7]
 - Dry the organic layer using anhydrous magnesium sulfate.
- Isolation: Filter the solution to remove the drying agent and concentrate the organic solution to obtain the crude product.[7]
- Purification: The crude product is then purified using standard chromatographic techniques
 to yield the final deuterated Rapamycin compound. The purity and identity of the final product
 are confirmed by mass spectrum analysis.[7]



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A generalized workflow for the synthesis of **Rapamycin-d3**.

Mechanism of Action: The mTOR Signaling Pathway

Rapamycin and its deuterated analog, **Rapamycin-d3**, exert their biological effects by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central



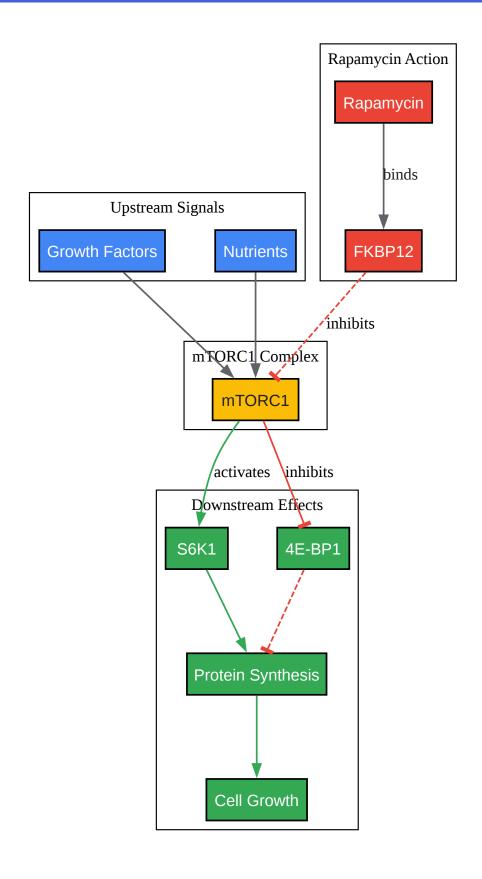




regulator of cell growth, proliferation, and metabolism.[8][9] Rapamycin acts as a potent and specific allosteric inhibitor of mTOR Complex 1 (mTORC1).[1][6]

The mechanism involves the formation of a complex between Rapamycin and the intracellular receptor FK506-binding protein 12 (FKBP12).[8] This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the inhibition of mTORC1 signaling.[8] The inhibition of mTORC1 disrupts downstream signaling pathways that are crucial for protein synthesis and cell growth, including the phosphorylation of S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[10]





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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Rapamycin-d3 | CAS 392711-19-2 | Cayman Chemical | Biomol.com [biomol.com]
- 3. Rapamycin-d3 | TargetMol [targetmol.com]
- 4. Rapamycin (Dâ PRINEH, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. esschemco.com [esschemco.com]
- 6. caymanchem.com [caymanchem.com]
- 7. US6342507B1 Deuterated rapamycin compounds, method and uses thereof Google Patents [patents.google.com]
- 8. Updates of mTOR inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 9. longevity.direct [longevity.direct]
- 10. stemcell.com [stemcell.com]
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